![molecular formula C19H19N3O2S B215559 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B215559.png)
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione, also known as MTQP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound has a unique structure that makes it a promising candidate for use in the development of new drugs and therapies. In
Wirkmechanismus
The mechanism of action of 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is not fully understood, but it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. By inhibiting this enzyme, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been found to have various biochemical and physiological effects in animal models. In addition to its anti-cancer and anti-inflammatory properties, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione in lab experiments is its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies. Additionally, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione in lab experiments is the lack of information about its safety and potential side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione. One area of interest is in the development of new anti-cancer therapies based on 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione and its potential for use in the treatment of other diseases, such as neurological disorders. Finally, more research is needed to determine the safety and potential side effects of 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione, which will be important for its use in clinical trials and eventual approval as a new drug.
Synthesemethoden
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione can be synthesized through a multi-step process starting with 4-methyl-2-nitrobenzaldehyde. The nitro group is then reduced to an amine group, which is then reacted with 2-mercaptoethylamine to form the tetrahydroquinazoline ring. The resulting compound is then reacted with phthalic anhydride to form the pyrrolidine ring, resulting in the final product of 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been found to have various research applications due to its unique structure and properties. One of the primary areas of research for 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is in the development of new drugs and therapies. 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been shown to have potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has been found to have potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
Produktname |
3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C19H19N3O2S |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19N3O2S/c1-12-14-9-5-6-10-15(14)21-19(20-12)25-16-11-17(23)22(18(16)24)13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-11H2,1H3 |
InChI-Schlüssel |
QHVVPUWYGPDYLV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1CCCC2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C2CCCCC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)
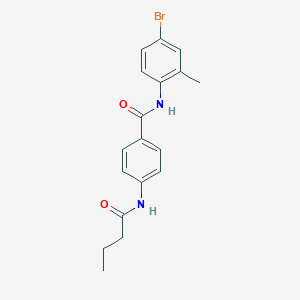

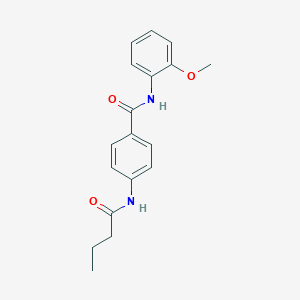
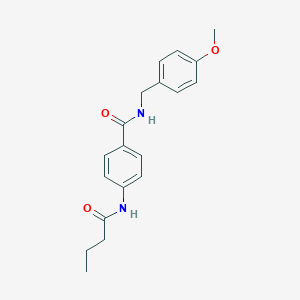
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)

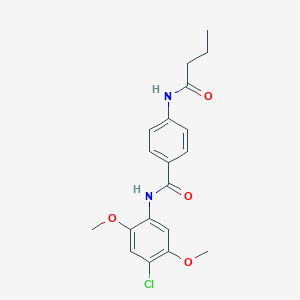
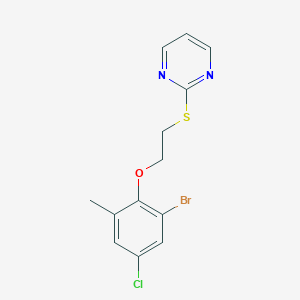
![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)
